



Application Notes and Protocols: Coadministration of (rel)-Mirogabalin and Other Analgesics

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Compound of Interest		
Compound Name:	(rel)-Mirogabalin	
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of preclinical and clinical coadministration protocols for Mirogabalin, a selective ligand for the $\alpha 2\delta$ subunits of voltagegated calcium channels (VGCCs), with other classes of analgesics. The information is intended to guide research and development efforts in the field of pain management.

Introduction

Mirogabalin is approved for the treatment of peripheral neuropathic pain, including diabetic peripheral neuropathic pain (DPNP) and postherpetic neuralgia (PHN).[1] Its mechanism of action involves binding to the $\alpha2\delta$ -1 and $\alpha2\delta$ -2 subunits of VGCCs, which reduces the release of excitatory neurotransmitters.[2][3] Mirogabalin exhibits a higher binding affinity and a slower dissociation rate from the $\alpha2\delta$ -1 subunit compared to pregabalin, potentially contributing to a potent and sustained analgesic effect with a wider safety margin.[1][4] Given that many patients with chronic pain do not achieve adequate relief with monotherapy, there is significant interest in co-administration strategies to enhance efficacy or manage different pain components.[5] This document outlines key protocols and data from studies investigating Mirogabalin in combination with other analgesics.



Section 1: Preclinical Co-administration Protocols & Data

Preclinical studies in animal models of neuropathic pain have demonstrated the potential for synergistic or additive effects when Mirogabalin is co-administered with other analgesics, such as NSAIDs and opioids.

Co-administration with NSAIDs (Diclofenac)

A study in a rat model of neuropathic pain investigated the synergistic effects of Mirogabalin and the non-steroidal anti-inflammatory drug (NSAID) diclofenac.[5][6] The proposed mechanism for this synergy involves the strong inhibition of glial cell activation in the spinal cord.[6] Mirogabalin directly suppresses neuropeptide release from presynaptic neurons, which in turn suppresses glial activation, while diclofenac inhibits cyclooxygenase-2 (COX-2) and subsequent prostaglandin production.[6]

- Animal Model: The study utilized a chronic constriction injury (CCI) model in male Wistar rats
 to induce neuropathic pain.[6] The right sciatic nerve was ligated to produce symptoms of
 allodynia and hyperalgesia.[5][6]
- Study Groups: Forty rats with sciatic nerve ligation were subdivided into four groups:
 - Vehicle control
 - Mirogabalin only
 - Diclofenac sodium only
 - Co-administration of Mirogabalin and diclofenac sodium[6]
- Drug Administration: On postoperative Day 6, drugs were administered intraperitoneally (i.p.).[6]
- Behavioral Assessments:
 - Mechanical Allodynia: Assessed using the von Frey filament test on postoperative Day 6 (before administration) and on Days 7 and 14 (after administration).

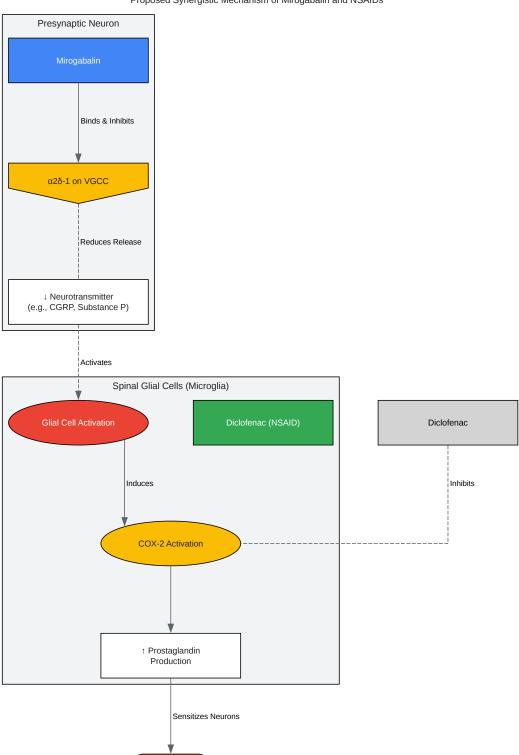
Methodological & Application





- Weight Bearing: Measured to assess pain-related functional impairment.[6]
- Immunohistochemistry: On Days 7 and 14, dorsal root ganglion (DRG) and spinal cord tissues were collected for analysis of calcitonin gene-related peptide (CGRP), ionized-calcium-binding adapter molecule-1 (Iba-1 for microglia), and glial fibrillary acidic protein (GFAP for astrocytes).[6]





Proposed Synergistic Mechanism of Mirogabalin and NSAIDs

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Caption: Proposed synergistic mechanism of Mirogabalin and NSAIDs in neuropathic pain.

Neuropathic Pain



Co-administration with Opioids and Ketamine

In a mouse model of neuropathic pain (CCI), co-administration of Mirogabalin with opioids (morphine, buprenorphine, oxycodone) or ketamine resulted in significantly more effective antinociception compared to either drug administered alone.[7][8] This suggests that combining Mirogabalin with these agents could be a promising strategy for enhancing analgesia.[7]

Table 1: Preclinical Efficacy of Mirogabalin Co-administration in a Mouse CCI Model

Combination	Behavioral Test	Outcome	Citation
Mirogabalin + Morphine	von Frey (Tactile)	Significantly more effective antinociception vs. either drug alone (p < 0.01)	[8]
	Cold Plate (Thermal)	Significantly more effective antinociception vs. either drug alone (p < 0.01)	[8]
Mirogabalin + Oxycodone	von Frey (Tactile)	Better antinociception vs. either drug alone (p < 0.05 vs. oxycodone; p < 0.001 vs. mirogabalin)	[8]
	Cold Plate (Thermal)	Better antinociception vs. either drug alone (p < 0.001)	[8]
Mirogabalin + Ketamine	von Frey (Tactile)	Substantially more effective reduction in hypersensitivity vs. either drug alone (p < 0.001)	[8]



| | Cold Plate (Thermal) | Substantially more effective reduction in hypersensitivity vs. either drug alone (p < 0.001) |[8] |

- Animal Model: Chronic Constriction Injury (CCI) of the sciatic nerve in mice.[8]
- Drug Administration: Single intraperitoneal (i.p.) injections of Mirogabalin, an opioid (morphine, oxycodone, or buprenorphine), ketamine, or a combination were administered 11 days after CCI surgery.[8]
- Behavioral Assessments:
 - Tactile Hypersensitivity: Assessed using the von Frey test.[8]
 - Thermal Hypersensitivity: Assessed using the cold plate test.[8]
- Mechanism of Action: The study also found that Mirogabalin enhances the mRNA expression
 of spinal antinociceptive factors like IL-10 and reduces the concentration of the
 pronociceptive substance P, which may contribute to its beneficial interaction with opioids.[7]
 [8]

Section 2: Clinical Co-administration Protocols & Data

Clinical studies have evaluated the efficacy and safety of adding Mirogabalin to existing analgesic regimens for various pain conditions.

Co-administration with NSAIDs

A randomized, open-label study in Japan evaluated the efficacy of adding Mirogabalin to NSAID treatment for patients with lumbar spinal stenosis (LSS) and associated peripheral neuropathic pain.[9] The study found that the combination therapy significantly improved pain scores compared to NSAID monotherapy.[9][10]

 Patient Population: Patients diagnosed with LSS experiencing peripheral neuropathic pain and being treated with NSAIDs.[9]



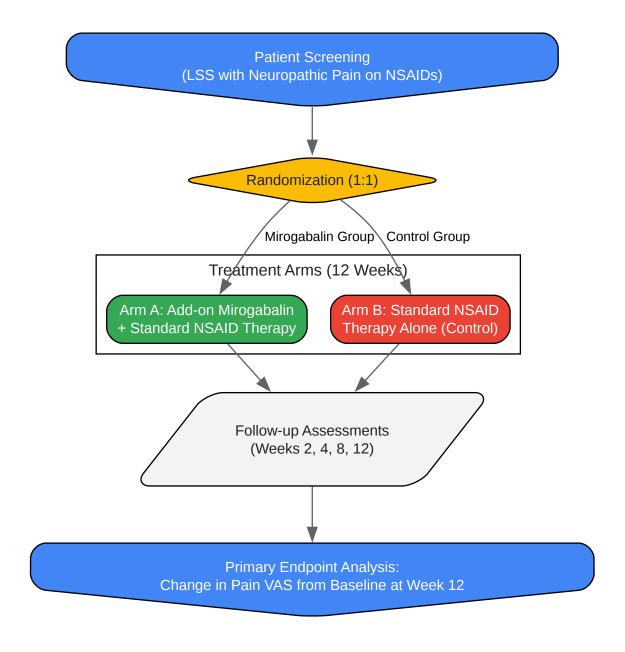
- Study Design: A multicenter, randomized, open-label, parallel-group study. Patients were assigned 1:1 to either continue NSAIDs alone or receive add-on Mirogabalin with their NSAID.[9]
- Dosing and Titration:
 - Mirogabalin Group: Mirogabalin was added to the existing NSAID regimen. The dose was titrated based on renal function.
 - Normal Renal Function (CrCL ≥ 60 mL/min): Started at 5 mg twice daily (BID) for weeks 1-2, increased to 10 mg BID for weeks 3-4, and maintained at 10 or 15 mg BID from week 5.[9]
 - Moderate Renal Impairment (CrCL 30 to < 60 mL/min): Started at 2.5 mg BID for weeks 1-2, increased to 5 mg BID for weeks 3-4, and maintained at 5 or 7.5 mg BID from week 5.[9]
 - Control Group: Patients continued their prescribed NSAID monotherapy.
- Primary Outcome: Change in the visual analog scale (VAS) score for pain from baseline to week 12.[9]

Table 2: Efficacy of Add-on Mirogabalin to NSAIDs in Lumbar Spinal Stenosis

Outcome Measure (at Week 12)	Mirogabalin + NSAIDs Group	NSAIDs Only Group	P-value	Citation
Change in Pain VAS Score	Significant Improvement	Less Improvement	0.0357	[5]
EQ-5D-5L Score Improvement	Significantly Greater	-	0.0357	[5]
PGIC "Minimally Improved or Better"	76.2%	50.0%	0.0006	[5]



EQ-5D-5L: EuroQol 5 Dimensions 5 Levels; PGIC: Patient Global Impression of Change.



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Caption: Workflow for a randomized clinical trial of add-on Mirogabalin therapy.

Co-administration with Duloxetine

For chemotherapy-induced peripheral neuropathy (CIPN), the combination of Mirogabalin and duloxetine has been explored in case reports and retrospective studies.[11][12][13] One retrospective study of advanced lung cancer patients with taxane-induced CIPN found that



adding Mirogabalin to an insufficient duloxetine regimen led to significant pain reduction.[11] [14]

Table 3: Efficacy of Add-on Mirogabalin to Duloxetine for CIPN

Study Population	Baseline NRS (Median)	Post- Mirogabalin NRS (Median)	P-value	Citation
14 advanced lung cancer patients	5.5	4.0	0.041	[11][14]

NRS: Numerical Rating Scale

A case report detailed a patient with eribulin-induced CIPN where the addition of duloxetine to an existing Mirogabalin regimen further attenuated pain and numbness, suggesting a potential synergistic effect due to their different mechanisms of action.[13]

Section 3: Pharmacokinetic and Pharmacodynamic Interactions

Drug-drug interaction (DDI) studies in healthy subjects have evaluated the effects of coadministering Mirogabalin with other centrally acting agents.[4][15]

Table 4: Pharmacokinetic (PK) Interactions of Mirogabalin with Other CNS Agents

Co-administered Drug	Effect on Mirogabalin Cmax	Geometric LSM Ratio (90% CI)	Citation
Tramadol	Decrease	0.72 (0.67, 0.76)	[15]
Zolpidem	Decrease	0.89 (0.82, 0.96)	[15]
Ethanol	Increase	1.20 (1.12, 1.28)	[15]

Cmax: Maximum plasma concentration; LSM: Least-squares mean.



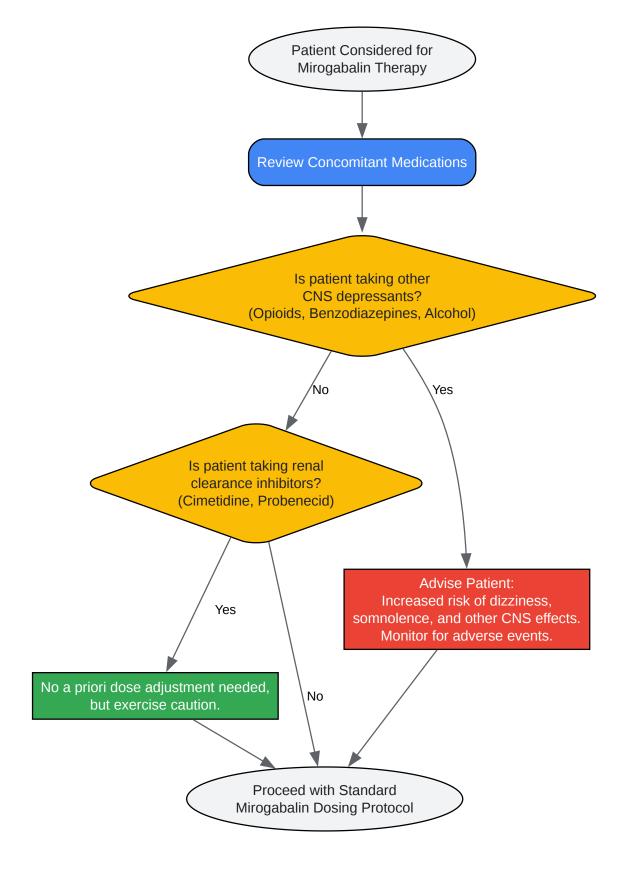
While some PK changes were observed, the exposure to the interacting drugs was similar when taken alone or with Mirogabalin.[15] No significant interaction was found with metformin. [1][16] Co-administration with cimetidine or probenecid may slightly increase Mirogabalin plasma concentration, but this is not considered clinically relevant to the point of requiring dose adjustment.[4][15]

Table 5: Pharmacodynamic (PD) Interactions & Adverse Events with Co-administration

Co-administered Drug	Observed Adverse Events / PD Effects	Citation
Lorazepam	Increased dizziness and somnolence	[4][15]
Zolpidem	Increased incidence of somnolence	[4][15]
Tramadol	Increased incidence of headache and nausea	[4]

| Ethanol | Increased dizziness, somnolence, headache |[4][15] |





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Caption: Decision-making flow for co-administration of Mirogabalin with other drugs.



Section 4: General Dosing and Safety Considerations

When co-administering Mirogabalin, it is crucial to follow standard dosing and titration protocols while closely monitoring for adverse events, which may be potentiated by concomitant medications.

Standard Dosing and Titration

- Initial Dose: Treatment typically begins at 5 mg twice daily (10 mg/day).[17]
- Titration: The dose is gradually increased at intervals of at least one week, first to 10 mg BID (20 mg/day) and then to a maximum of 15 mg BID (30 mg/day), based on patient efficacy and tolerability.[17][18]

Dose Adjustment for Renal Impairment

Mirogabalin is primarily excreted by the kidneys, and dose adjustments are necessary for patients with moderate to severe renal impairment.[15][19]

Table 6: Recommended Mirogabalin Dose Adjustment for Renal Impairment

Creatinine Clearance (CrCL)	Initial Dose	Maintenance Dose	Citation
≥ 60 mL/min	5 mg BID	10 - 15 mg BID	[18]
≥ 30 and < 60 mL/min	2.5 mg BID	5 - 7.5 mg BID	[9][18]
< 30 mL/min	2.5 mg once daily (QD)	5 - 7.5 mg QD	[15]

| End-Stage Renal Disease (ESRD) | 2.5 mg QD | 5 - 7.5 mg QD \mid [1] |

Safety and Tolerability

The most common adverse events associated with Mirogabalin are somnolence, dizziness, peripheral edema, and weight gain.[4] The incidence of CNS-related side effects like



somnolence and dizziness can be increased when Mirogabalin is co-administered with other CNS depressants such as lorazepam, zolpidem, tramadol, and ethanol.[4][15] Patients should be informed about these potential additive effects.[4] Careful monitoring is essential, particularly during the initial titration phase.

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